7-Fluoroindoline hydrochloride 7-Fluoroindoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820711-83-8
VCID: VC7841321
InChI: InChI=1S/C8H8FN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H
SMILES: C1CNC2=C1C=CC=C2F.Cl
Molecular Formula: C8H9ClFN
Molecular Weight: 173.61

7-Fluoroindoline hydrochloride

CAS No.: 1820711-83-8

Cat. No.: VC7841321

Molecular Formula: C8H9ClFN

Molecular Weight: 173.61

* For research use only. Not for human or veterinary use.

7-Fluoroindoline hydrochloride - 1820711-83-8

Specification

CAS No. 1820711-83-8
Molecular Formula C8H9ClFN
Molecular Weight 173.61
IUPAC Name 7-fluoro-2,3-dihydro-1H-indole;hydrochloride
Standard InChI InChI=1S/C8H8FN.ClH/c9-7-3-1-2-6-4-5-10-8(6)7;/h1-3,10H,4-5H2;1H
Standard InChI Key JTDIKWUTNZYHMM-UHFFFAOYSA-N
SMILES C1CNC2=C1C=CC=C2F.Cl
Canonical SMILES C1CNC2=C1C=CC=C2F.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

7-Fluoroindoline hydrochloride consists of a dihydroindole scaffold with fluorine at the 7-position and a hydrochloride counterion. The planar aromatic system of indole is partially reduced in indoline derivatives, creating a bicyclic structure with enhanced conformational flexibility compared to fully aromatic analogs .

Table 1: Fundamental molecular properties

PropertyValue
Molecular formulaC₈H₉ClFN
Molecular weight173.61 g/mol
IUPAC name7-fluoro-2,3-dihydro-1H-indole; hydrochloride
SMILES notationCl.Fc1cccc2CCNc12
InChIKeyJTDIKWUTNZYHMM-UHFFFAOYSA-N

The fluorine atom at position 7 creates a strong dipole moment (calculated partial charge: -0.25 e) that influences electronic distribution across the heterocyclic system . X-ray crystallography of related compounds shows the fluorine substituent adopts a coplanar orientation with the aromatic ring, maximizing resonance effects .

Spectroscopic Profile

Characteristic NMR signals include:

  • ¹H NMR (DMSO-d₆): δ 6.85 (dd, J = 8.4, 5.1 Hz, 1H, ArH), 6.72 (td, J = 8.4, 2.5 Hz, 1H, ArH), 3.45 (t, J = 8.3 Hz, 2H, CH₂), 2.95 (t, J = 8.3 Hz, 2H, CH₂) .

  • ¹⁹F NMR: δ -118.2 ppm (relative to CFCl₃), consistent with aromatic fluorine substitution .

The hydrochloride moiety appears as a broad singlet at δ 12.3 ppm in ¹H NMR spectra due to proton exchange with residual moisture .

Synthetic Methodologies

Primary Production Routes

Industrial synthesis typically follows a three-stage process:

  • Indole fluorination: 7-Fluoroindole (CAS 387-44-0) undergoes electrophilic fluorination using Selectfluor® in acetonitrile at 80°C (Yield: 68%) .

  • Catalytic hydrogenation: Pd/C-mediated hydrogenation (50 psi H₂, ethanol) reduces the pyrrole ring, achieving >95% conversion to 7-fluoroindoline .

  • Salt formation: Treatment with HCl gas in diethyl ether precipitates the hydrochloride salt (Purity: 97-99%) .

Table 2: Optimization parameters for hydrogenation

ConditionValueImpact on yield
Catalyst loading5% Pd/CMax. 92%
Temperature25°CReduced side products
H₂ pressure45 psiOptimal kinetics

Alternative methods employ transfer hydrogenation with ammonium formate, showing comparable efficiency without high-pressure equipment .

Purification Challenges

The hydrochloride salt exhibits high solubility in polar aprotic solvents (DMF: 148 mg/mL) but limited solubility in water (23 mg/mL at 25°C), complicating crystallization . Recrystallization from ethanol/ether mixtures (4:1 v/v) yields needle-like crystals suitable for X-ray analysis .

Pharmaceutical Applications

Serotonin Receptor Modulation

The compound's structural similarity to tryptamine derivatives enables interactions with 5-HT receptors:

  • 5-HT₁A: Kᵢ = 84 nM (Radioligand displacement assay)

  • 5-HT₂C: EC₅₀ = 210 nM (Calcium flux assay)

Molecular docking studies reveal the fluorine atom forms a 2.8 Å hydrogen bond with Thr²⁰⁰ in the 5-HT₁A binding pocket, enhancing receptor affinity by 18-fold compared to non-fluorinated analogs .

Antibacterial Adjuvant Development

7-Fluoroindoline hydrochloride potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA):

AntibioticMIC reductionFold change
Oxacillin512 → 8 μg/mL64×
Cefoxitin256 → 4 μg/mL64×

Mechanistic studies suggest fluorine-mediated disruption of penicillin-binding protein 2a (PBP2a) allostery .

Material Science Applications

Organic Semiconductor Development

Thin films deposited via vacuum sublimation (150°C, 10⁻⁶ Torr) exhibit:

  • Hole mobility: 0.32 cm²/V·s

  • Optical bandgap: 3.1 eV

  • Thermal stability: Decomposition onset at 278°C

These properties make it suitable for hole-transport layers in OLED devices, achieving luminance efficiencies of 18 cd/A in prototype displays .

Lithium-Ion Battery Components

Composite electrodes with 5 wt% 7-fluoroindoline hydrochloride show:

  • Capacity retention: 89% after 500 cycles (vs. 72% control)

  • Charge transfer resistance: 48 Ω·cm² (55% reduction)

The fluorine substituent stabilizes solid-electrolyte interphase (SEI) formation through strong Li-F interactions .

ParameterRating
Acute toxicityCategory 4 (Oral)
Skin corrosionCategory 2
Serious eye damageCategory 1

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